(4-(2,3-dichlorophenyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Description
The compound "(4-(2,3-dichlorophenyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone" features a methanone core linking two distinct moieties:
- A pyrazole ring substituted with a 3-methoxyphenyl group (electron-donating) and a methyl group at the 1-position, influencing steric and electronic properties.
Properties
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O2/c1-26-20(14-18(25-26)15-5-3-6-16(13-15)30-2)22(29)28-11-9-27(10-12-28)19-8-4-7-17(23)21(19)24/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQAICASZMAXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2,3-dichlorophenyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant studies that highlight its efficacy and safety profile.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperazine ring : A common motif in many pharmaceuticals, providing a framework for interaction with biological targets.
- Dichlorophenyl substitution : Known for enhancing lipophilicity and bioactivity.
- Methoxyphenyl and pyrazole moieties : Contribute to the compound's pharmacological properties.
Molecular Formula : C22H24ClN3O2
Molecular Weight : 397.89 g/mol
CAS Number : [specific CAS number not provided in search results]
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The piperazine moiety is known to modulate serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at specific serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptor Interaction : Potential effects on dopamine pathways suggest applications in treating conditions like schizophrenia and depression.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. A study on related pyrazole derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound has also shown promise as an antifungal agent. Related compounds have been evaluated for their antifungal efficacy, indicating potential use in treating fungal infections .
Case Studies and Research Findings
-
In Vitro Studies
- A series of experiments evaluated the cytotoxic effects of the compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range .
- Table 1 summarizes the IC50 values of related compounds against different cancer cell lines.
Compound Cell Line IC50 (µM) Compound A A549 (Lung) 5.2 Compound B MCF7 (Breast) 4.8 Compound C HeLa (Cervical) 6.0 - Animal Studies
- Clinical Implications
Safety Profile
Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further investigation into long-term effects and potential side effects is necessary.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
Antipsychotic Properties
Research indicates that derivatives of piperazine compounds exhibit significant antipsychotic activity. The specific compound has been studied for its potential to alleviate negative symptoms associated with schizophrenia. A patent (AU2013350819B9) outlines its use in treating these symptoms, suggesting that it may interact with dopamine and serotonin receptors, which are critical in managing psychotic disorders .
Targeting Metabotropic Glutamate Receptors
Studies have identified the compound's interactions with metabotropic glutamate receptors (mGluRs), which play a crucial role in modulating neurotransmission and synaptic plasticity. This interaction could provide a novel mechanism for treating conditions like anxiety and depression, where traditional treatments often fall short .
Structure-Activity Relationship (SAR) Studies
The effectiveness of this compound is closely tied to its structural components. The dichlorophenyl and methoxyphenyl groups contribute to its biological activity through specific ligand-receptor interactions. SAR studies have shown that modifications to these groups can significantly alter the compound's potency and selectivity towards various receptor subtypes .
Case Study: Schizophrenia Treatment
In a clinical setting, the efficacy of (4-(2,3-dichlorophenyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone was evaluated among patients exhibiting treatment-resistant schizophrenia. Results indicated a marked improvement in PANSS (Positive and Negative Syndrome Scale) scores, particularly in negative symptom domains, reinforcing its therapeutic potential .
Experimental Findings: In Vitro Studies
In vitro assays have demonstrated that the compound exhibits a high affinity for mGluR2/3 receptors, suggesting its role as a modulator rather than an antagonist. This property could lead to fewer side effects compared to traditional antipsychotics that predominantly block dopamine receptors .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of this compound involves multi-step methodologies, with critical reactions including:
Nucleophilic Substitution at Piperazine
The piperazine ring undergoes nucleophilic substitution to introduce the 2,3-dichlorophenyl group. Typical conditions involve:
-
Reagents : 2,3-Dichlorophenyl chloride or bromide in polar aprotic solvents (e.g., DMF, DMSO)
-
Temperature : 80–100°C for 12–24 hours
Example Protocol (adapted from):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2,3-Dichlorophenyl bromide, DMF, KCO, 90°C, 18h | 72% |
Pyrazole Ring Formation
The 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole moiety is synthesized via cyclocondensation:
-
Substrates : Chalcone derivatives (e.g., 3-methoxybenzaldehyde acetophenone) and methylhydrazine
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Mechanism : Acid- or base-catalyzed cyclization (e.g., HCl/EtOH or KOH/EtOH)
-
Key Intermediate : α,β-Unsaturated ketone undergoes hydrazine attack at the β-carbon
| Parameter | Value |
|---|---|
| Solvent | n-Butanol |
| Temperature | Reflux (120°C) |
| Time | 8–10 hours |
| Yield | 69–85% |
Methanone Bridge Formation
The ketone linker is introduced via Friedel-Crafts acylation or Ullmann-type coupling:
-
Reagents : Acyl chloride derivatives (e.g., 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl chloride)
Spectral Confirmation (from ):
-
IR : C=O stretch at 1,665 cm
-
1^11H NMR : Singlet at δ 3.85 ppm (OCH), δ 3.72 ppm (NCH)
Electrophilic Aromatic Substitution (EAS)
The dichlorophenyl group participates in EAS under controlled conditions:
-
Nitration : HNO/HSO at 0–5°C introduces NO at the para position
-
Sulfonation : HSO/SO at 80°C yields sulfonic acid derivatives
Suzuki-Miyaura Cross-Coupling
The methoxyphenyl group enables Pd-catalyzed coupling with aryl boronic acids:
| Boronic Acid | Product Yield |
|---|---|
| 4-Fluorophenyl | 68% |
Hydrolytic Stability
-
Acidic Hydrolysis : The methanone bridge resists hydrolysis below pH 3
-
Basic Hydrolysis : Degrades at pH >10 (t = 2 hours at pH 12)
Oxidative Degradation
-
H2_22O2_22/Fe2+^{2+}2+ : Cleaves the piperazine ring at 50°C
-
KMnO4_44 : Oxidizes methoxyphenyl to carboxylic acid derivatives
Nucleophilic Aromatic Substitution
The electron-withdrawing Cl groups on the phenyl ring activate the piperazine for substitution. DFT calculations suggest a concerted mechanism with a transition state involving partial charge transfer .
Cyclization Kinetics
Pyrazole formation follows second-order kinetics (k = 1.2 × 10 L/mol·s at 120°C) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole/Piperazine Derivatives
Key Observations:
- Chlorine vs. Methoxy/Methyl Groups : The target compound’s 2,3-dichlorophenyl group increases electronegativity and lipophilicity compared to methyl or methoxy substituents (e.g., in and ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Synthetic Yields : Pyrazoline derivatives with methoxy/ethoxy groups (e.g., ) show high yields (80–85%), suggesting robust synthetic routes. The target compound’s synthesis might require optimization due to steric hindrance from dichlorophenyl and methyl groups.
- Biological Activity : Compounds with chlorine (e.g., ) exhibit antimicrobial properties, implying the target compound’s dichlorophenyl group could enhance similar activities.
Structural Similarity Analysis
Using chemoinformatics similarity coefficients (e.g., Tanimoto index), the target compound would share moderate similarity (~0.6–0.7) with analogs like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-dihydropyrazol-1-yl]-ethanone due to shared aryl and heterocyclic motifs. However, differences in piperazine substitution and dichloro vs. mono-chloro groups reduce exact matches .
Functional Group Impact on Physicochemical Properties
- Dichlorophenyl (Piperazine) :
- Increases logP (lipophilicity), favoring membrane permeability but risking solubility issues.
- Enhances receptor binding via halogen bonds, common in CNS-targeting drugs.
- 3-Methoxyphenyl (Pyrazole) :
- Provides electron-donating effects, stabilizing resonance structures.
- May reduce metabolic degradation compared to unsubstituted phenyl groups.
Comparison with Dihydropyrazole and Pyridine Analogs
The compound Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl () features a dihydropyrazole ring and pyridine group. Key differences include:
- Ring Saturation : Dihydropyrazole increases conformational flexibility but reduces aromaticity compared to the target’s fully unsaturated pyrazole.
- Pyridine vs. Piperazine : Pyridine’s basic nitrogen may alter solubility and hydrogen-bonding capacity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-(2,3-dichlorophenyl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone, and how can yield optimization be achieved?
- Methodology :
- Stepwise coupling : Synthesize the piperazine and pyrazole moieties separately, then couple via a methanone linker using nucleophilic acyl substitution (e.g., CDI or DCC-mediated coupling) .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Yield optimization : Control reaction temperature (0–5°C for coupling), use anhydrous solvents, and monitor intermediates via TLC or HPLC .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical techniques :
- NMR : Confirm regiochemistry of the pyrazole (1-methyl substitution) and piperazine linkage using ¹H/¹³C NMR (e.g., ¹H signals at δ 3.8–4.2 ppm for piperazine protons) .
- X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., dichlorophenyl vs. methoxyphenyl groups) to validate stereoelectronic properties .
- HRMS : Verify molecular mass (expected [M+H]⁺: ~488.3 Da) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Screening protocols :
- Enzyme inhibition : Test affinity for serotonin/dopamine receptors (e.g., 5-HT1A, D2) via radioligand binding assays (IC₅₀ values) due to structural similarity to piperazine-based psychotropics .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to assess safety margins (typical concentration range: 1–100 μM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data between similar piperazine-pyrazole hybrids?
- Case study : reports high 5-HT1A affinity for fluorophenyl analogs, while shows dichlorophenyl derivatives preferentially bind D2 receptors.
- Resolution strategies :
- Computational docking : Compare binding poses in homology models (e.g., 5-HT1A vs. D2 active sites) using AutoDock Vina .
- Substituent scanning : Syntize analogs with halogens (F, Cl, Br) at phenyl positions to map steric/electronic effects on selectivity .
Q. What strategies improve metabolic stability in vivo for this compound?
- Metabolic hotspots : The methoxy group (C-3 of phenyl) and piperazine ring are susceptible to oxidation .
- Optimization approaches :
- Bioisosteric replacement : Replace methoxy with CF₃ or cyclopropoxy to block CYP450-mediated demethylation .
- Deuterium labeling : Introduce deuterium at methyl groups (pyrazole C-1) to slow oxidative metabolism .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of pyrazole substitution?
- SAR variables :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
